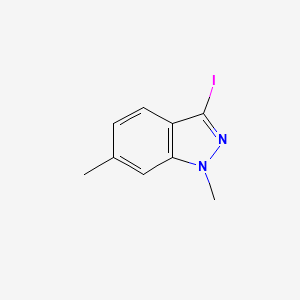

1,6-Dimethyl-3-iodo-1H-indazole

Vue d'ensemble

Description

1,6-Dimethyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-3-iodo-1H-indazole typically involves the iodination of 1,6-dimethylindazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Dimethyl-3-iodo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

Substitution Products: Compounds with different substituents replacing the iodine atom.

Oxidation Products: Carboxylic acids or other oxidized derivatives of the methyl groups.

Reduction Products: Deiodinated or modified indazole derivatives.

Applications De Recherche Scientifique

Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole Derivatives

The synthesis of 1,6-dimethyl-3-iodo derivatives often involves various methodologies, including:

- Nucleophilic Substitution : This method utilizes iodine as a leaving group to facilitate the formation of new bonds with nucleophiles.

- Cyclization Reactions : Indazoles can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.

Recent studies have focused on optimizing these synthetic routes to improve yield and purity while exploring modifications that enhance biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound and its derivatives:

- Indoleamine 2,3-dioxygenase (IDO1) Inhibition : Research has demonstrated that derivatives can effectively inhibit IDO1, an enzyme linked to tumor immune evasion. For instance, a study reported that certain derivatives exhibited IC50 values as low as 5.3 μM against IDO1, indicating strong inhibitory potential .

- Cell Proliferation Inhibition : Compounds derived from this scaffold have shown significant anti-proliferative effects across various cancer cell lines. One study identified a derivative with an IC50 value of 0.4 μM against colorectal cancer cells (HCT116) and highlighted its mechanism involving apoptosis induction through activation of ERK pathways .

Tyrosine Kinase Inhibition

Indazole derivatives have been explored for their ability to inhibit tyrosine kinases involved in cancer progression:

- A series of compounds were designed to target fibroblast growth factor receptors (FGFRs), with some exhibiting IC50 values in the nanomolar range (e.g., 15 nM for FGFR1) . These compounds showed promise in inhibiting cell migration and proliferation in vitro.

Study on IDO1 Inhibitors

A recent study synthesized novel indazole derivatives aimed at inhibiting IDO1 and evaluated their anticancer activities on various cancer cell lines including hypopharyngeal carcinoma cells (FaDu). The most promising compound demonstrated significant suppression of IDO1 expression and induced apoptosis in a concentration-dependent manner .

Evaluation of Anticancer Properties

Another investigation assessed the bioactivity of several indazole derivatives against breast cancer cell lines (4T1). The lead compound not only inhibited cell proliferation but also enhanced apoptosis via mitochondrial pathways, showcasing its potential as a therapeutic agent .

Data Tables

| Compound Name | Target Enzyme | IC50 Value (μM) | Cell Line Tested | Mechanism |

|---|---|---|---|---|

| Compound A | IDO1 | 5.3 | FaDu | Apoptosis induction |

| Compound B | FGFR1 | 15 | Various | Inhibition of proliferation |

| Compound C | ERK | 0.4 | HCT116 | Activation of MAPK pathways |

Mécanisme D'action

The mechanism of action of 1,6-Dimethyl-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Dimethyl-1H-indazole: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.

3-Iodo-1H-indazole: Lacks the methyl groups, which can affect its solubility and interaction with molecular targets.

1-Methyl-3-iodo-1H-indazole: Contains only one methyl group, which may influence its chemical and biological properties.

Uniqueness

The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds .

Activité Biologique

1,6-Dimethyl-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family. It has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. The compound is characterized by its unique structure, which includes a fused benzene and pyrazole ring, and is notable for its interactions with various biological targets.

The primary mechanism of action for this compound involves its inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in the kynurenine pathway, which is responsible for the catabolism of tryptophan. By inhibiting IDO1, this compound modulates immune responses and exhibits potential anticancer properties.

Biochemical Pathways

The inhibition of IDO1 leads to:

- Decreased production of kynurenine from tryptophan.

- Altered immune responses, potentially enhancing anti-tumor immunity.

- Induction of apoptosis and cell cycle arrest in cancer cells.

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

- Cancer Cells : Demonstrated potent anti-proliferative activity against human colorectal cancer cells (HCT116), inducing cell cycle arrest and apoptosis.

- Immune Cells : Modulates T-cell responses by altering tryptophan metabolism.

Dosage Effects

Studies on animal models have shown that the effects of this compound vary with dosage:

- Low Doses : Significant anticancer activity with minimal toxicity.

- High Doses : Potential increase in adverse effects, necessitating careful dosage management in therapeutic applications.

Metabolic Pathways

The compound participates in several metabolic pathways primarily through its interaction with IDO1. It influences:

- Tryptophan metabolism.

- Subsequent production of bioactive metabolites that can affect immune modulation and tumor growth.

Anticancer Activity

A study published in Molecules highlighted the structure–activity relationship (SAR) of indazole derivatives, including this compound. The findings indicated that this compound exhibited IC50 values of approximately:

- HCT116 Cells : IC50 = 4.89 μM

- MCF-7 Cells : IC50 = 1.15 μM

These values suggest that the compound is effective at inhibiting cell proliferation at relatively low concentrations, supporting its potential as a therapeutic agent against certain cancers .

Immune Modulation

Research has also explored the immunological implications of IDO1 inhibition by this compound. The compound has been shown to enhance T-cell activation and reduce tumor-induced immunosuppression, indicating its dual role as both an anticancer agent and an immune modulator .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains iodine; inhibits IDO1 | Potent anticancer properties; immune modulation |

| 3-Iodoindazole | Lacks methyl groups; similar iodine substitution | Reduced solubility; different reactivity |

| Indazole | Basic structure; no halogen or methyl groups | Limited biological activity compared to derivatives |

This table illustrates how the presence of specific substituents affects both chemical reactivity and biological activity.

Propriétés

IUPAC Name |

3-iodo-1,6-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFSZQGRATXJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303212 | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-50-4 | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.